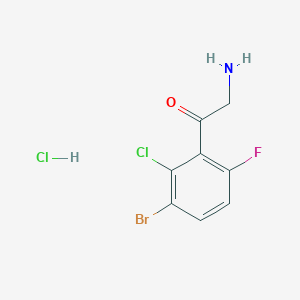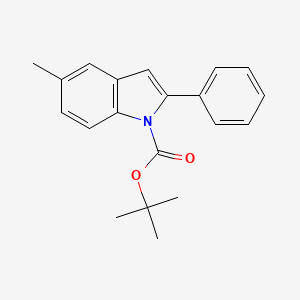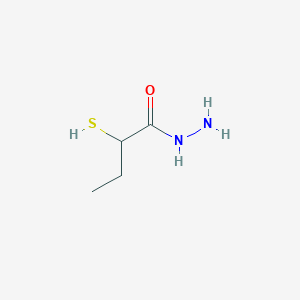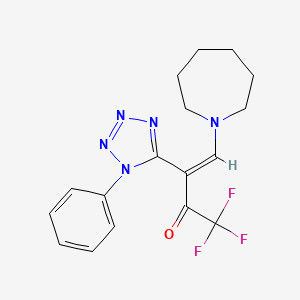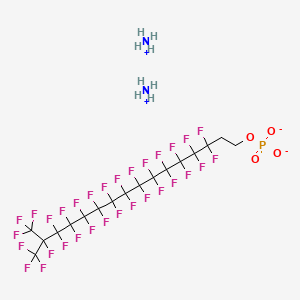
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its extensive fluorination, which imparts exceptional chemical stability and resistance to degradation. It is primarily used in specialized applications where such properties are essential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, substitution reactions can occur, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, phosphoric acid derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the effects of extensive fluorination on reaction mechanisms and product stability.
Biology: Investigated for its potential use in biological systems due to its chemical stability and resistance to degradation.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate involves its interaction with various molecular targets and pathways. The extensive fluorination of the compound allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl phosphonic acid
Uniqueness
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate is unique due to its extensive fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications where such properties are essential, setting it apart from other similar compounds .
Propiedades
Número CAS |
93857-52-4 |
|---|---|
Fórmula molecular |
C17H12F31N2O4P |
Peso molecular |
928.21 g/mol |
Nombre IUPAC |
diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] phosphate |
InChI |
InChI=1S/C17H6F31O4P.2H3N/c18-3(19,1-2-52-53(49,50)51)5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)14(39,40)12(35,36)10(31,32)8(27,28)6(23,24)4(20,16(43,44)45)17(46,47)48;;/h1-2H2,(H2,49,50,51);2*1H3 |
Clave InChI |
MRVZZWAFWXEGFD-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


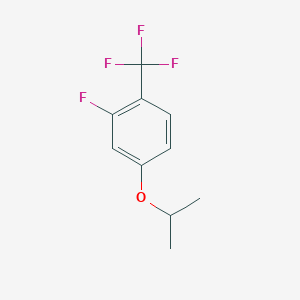
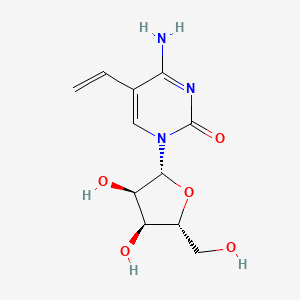
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
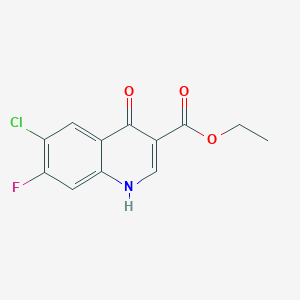
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
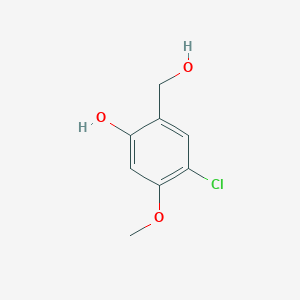
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
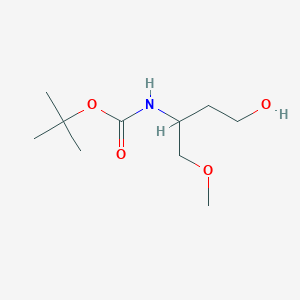
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
